molecular formula C9H15NO2 B12817262 Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate

Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate

Cat. No.: B12817262
M. Wt: 169.22 g/mol
InChI Key: YMSYVEGZXXFXDN-UHFFFAOYSA-N
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Description

Methyl 2-(3-(aminomethyl)bicyclo[111]pentan-1-yl)acetate is a chemical compound known for its unique bicyclic structure This compound is characterized by a bicyclo[111]pentane core, which is a highly strained and compact structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a followed by ring-opening and subsequent functionalization.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and ionic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-(aminomethyl)bicyclo[111]pentan-1-yl)acetate stands out due to its specific functional groups and the highly strained bicyclo[111]pentane core

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]acetate

InChI

InChI=1S/C9H15NO2/c1-12-7(11)2-8-3-9(4-8,5-8)6-10/h2-6,10H2,1H3

InChI Key

YMSYVEGZXXFXDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC12CC(C1)(C2)CN

Origin of Product

United States

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